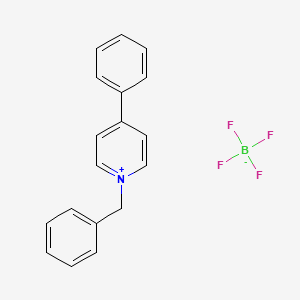

N-Benzyl-4-phenyl pyridinium tetrafluoroborate

Description

Properties

IUPAC Name |

1-benzyl-4-phenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N.BF4/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)17-9-5-2-6-10-17;2-1(3,4)5/h1-14H,15H2;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVVQQUUTKKXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BF4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-phenyl pyridinium tetrafluoroborate typically involves the oxidation of 4-phenylpyridine followed by benzylation. One common method includes the oxidation of 4-phenylpyridine using meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. This intermediate is then treated with benzyl bromide in the presence of a base to yield N-Benzyl-4-phenyl pyridinium bromide. Finally, the bromide salt is converted to the tetrafluoroborate salt using sodium tetrafluoroborate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-phenyl pyridinium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) is commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Benzyl bromide and other alkyl halides are used for substitution reactions

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced pyridine compounds, and various substituted pyridinium salts .

Scientific Research Applications

Electrophilic Fluorination

NBPP has been utilized as a reagent for electrophilic fluorination reactions, similar to other pyridinium salts. The compound can facilitate the introduction of fluorine atoms into organic substrates, enhancing the functionalization of aromatic compounds.

Case Study:

In a study involving the use of NBPP in fluorination reactions, it was demonstrated that the compound effectively converted phenolic substrates into fluorinated products under mild conditions, achieving yields upwards of 70% .

Photocatalytic Reactions

Recent research has highlighted the use of NBPP in photocatalytic processes, particularly in benzylation and alkylation reactions. The compound acts as a photocatalyst, enabling the formation of carbon-carbon bonds through radical mechanisms.

Data Table: Photocatalytic Reactions Using NBPP

| Reaction Type | Catalyst Used | Yield (%) | Comments |

|---|---|---|---|

| Benzylation of THIQ | [Ru(bpy)3]Cl2 | 29 | Low yield with decomposition |

| Alkylation with Eosin Y | Eosin Y | 44 | Moderate yield, steric effects noted |

This table summarizes key findings from studies investigating the efficacy of NBPP in photocatalytic transformations .

Mechanistic Insights

The mechanism by which NBPP operates involves the generation of radical intermediates upon excitation by light. These radicals can then undergo various transformations, including coupling with nucleophiles or further functionalization.

Case Study:

In one experiment, the coupling efficiency was influenced by the electronic properties of substituents on the aromatic ring, with electron-withdrawing groups enhancing reactivity .

Applications in Amination Chemistry

NBPP has also found applications as a nitrogen source in amination reactions. It can participate in C–N bond formation through its ability to generate N-centered radicals.

Data Table: Summary of Amination Reactions Using NBPP

| Substrate Type | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Styrene derivatives | Photoredox conditions | 64 | High yield with specific substituents |

| Aromatic compounds | Standard conditions | 42 | Varied results based on substituents |

This data showcases the versatility of NBPP in facilitating amination reactions across different substrate classes .

Mechanism of Action

The mechanism of action of N-Benzyl-4-phenyl pyridinium tetrafluoroborate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ion can participate in electron transfer reactions, influencing various biochemical pathways. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Pyridinium tetrafluoroborate derivatives differ primarily in the substituents attached to the nitrogen atom and the pyridinium ring. Key structural analogs include:

Key Insights :

- Aromatic vs. Alkyl Substituents : The benzyl and phenyl groups in N-Benzyl-4-phenyl pyridinium BF₄⁻ increase hydrophobicity and π-stacking capability compared to alkyl-substituted analogs like MBPyBF₄, which exhibit higher polarity and lower viscosity .

- Positional Isomerism : In 1-butyl-2-methylpyridinium BF₄⁻ and 1-butyl-4-methylpyridinium BF₄⁻, methyl group placement alters melting points and ionic conductivities. For example, 1-butyl-4-methyl derivatives show higher thermal stability due to symmetrical charge distribution .

Physicochemical Properties

Table 1: Thermophysical Properties of Selected Pyridinium Tetrafluoroborates

Observations :

- Thermal Stability : Aromatic substituents in N-Benzyl-4-phenyl pyridinium BF₄⁻ contribute to decomposition above 200°C, outperforming alkyl analogs like [BPy][BF₄], which melt below 70°C .

- Solubility: The compound’s insolubility in water contrasts with the moderate solubility of MBPyBF₄, making it suitable for non-aqueous reaction media .

Electrochemical Behavior

Cyclic voltammetry of pyridinium salts like 3a (pyridinium tetrafluoroborate 3a) reveals electron-deficient behavior, with reduction potentials influenced by substituents. N-Benzyl-4-phenyl pyridinium BF₄⁻’s aromatic groups likely shift reduction potentials, affecting its utility in n-type semiconductors .

Performance in Industrial Processes

Desulfurization Efficiency

Pyridinium ILs with longer alkyl chains (e.g., [OPy][BF₄]) show superior sulfur removal from diesel due to hydrophobic interactions. However, N-Benzyl-4-phenyl pyridinium BF₄⁻’s aromaticity may improve selectivity for polyaromatic sulfur compounds like dibenzothiophene .

Stability in Bioconjugation

CDAP (1-cyano-4-dimethylamino pyridinium BF₄⁻) demonstrates stability in polysaccharide-protein conjugates, suggesting that N-Benzyl-4-phenyl pyridinium BF₄⁻’s bulky groups could further enhance shelf-life in pharmaceutical formulations .

Biological Activity

N-Benzyl-4-phenyl pyridinium tetrafluoroborate (NBPP) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

NBPP is a pyridinium-based salt characterized by its unique structure, which includes a benzyl group and a phenyl group attached to the pyridine ring. This structure enhances its lipophilicity, facilitating interactions with biological membranes and proteins, which is crucial for its biological activity.

Biological Activity

1. Antimicrobial Properties

Research has indicated that NBPP exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting cellular processes in microorganisms, leading to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that NBPP could serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

NBPP has shown promising anticancer properties in various studies. Its effects on cancer cell lines have been evaluated, revealing significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 15 |

| HeLa (cervical cancer) | 25 |

The compound induces apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of tubulin polymerization, which are critical for cancer cell division and survival .

The biological activity of NBPP is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : NBPP can inhibit enzymes involved in critical metabolic pathways, leading to reduced proliferation of microbial and cancer cells.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, primarily through the generation of reactive oxygen species (ROS), which can lead to cellular stress and death.

- Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane integrity and function.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of NBPP involved testing against a panel of bacteria and fungi. Results indicated that NBPP effectively inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that NBPP significantly reduced cell viability compared to untreated controls. The compound's IC50 values were lower than those of several standard chemotherapeutic agents, suggesting its potential as an alternative treatment option.

Q & A

Q. Answer :

- 19F NMR : Critical for confirming the presence of the BF4⁻ anion, with shifts typically observed between -140 to -150 ppm .

- GC-MS : Identifies volatile byproducts (e.g., dihydrofuran) formed during decomposition .

- Elemental Analysis : Validates purity, especially when side reactions generate nitrogen-containing residues.

- Melt Point Analysis : Pyridinium salts often exhibit sharp melting points (e.g., 198°C for structurally similar compounds), though hygroscopicity requires strict moisture control during testing .

Advanced Question: How do reaction conditions influence the formation of this compound as a byproduct in radical-mediated syntheses?

Answer :

The compound arises during aryl radical generation via decomposition of aryldiazopyridinium intermediates. Key factors include:

- Solvent Polarity : Polar aprotic solvents (e.g., MeCN) stabilize ionic intermediates, increasing byproduct yield.

- Radical Quenching : Hydrogen donors (e.g., THF) compete with pyridinium tetrafluoroborate radical recombination, reducing byproduct formation .

- Temperature : Elevated temperatures accelerate radical decomposition but may destabilize the pyridinium salt.

Methodological Recommendation : Use low-temperature (<0°C) conditions and excess hydrogen donors to suppress byproduct accumulation .

Advanced Question: How can researchers resolve discrepancies in reported thermal stability data for pyridinium tetrafluoroborate salts?

Answer :

Discrepancies often stem from:

- Cation-Anion Interactions : Larger aromatic cations (e.g., N-Benzyl-4-phenyl) enhance stability via π-π stacking, whereas smaller cations (e.g., 3-methyl-N-butylpyridinium) exhibit lower decomposition thresholds .

- Moisture Sensitivity : Hydrolysis of BF4⁻ to HF under humid conditions alters stability profiles.

Resolution Strategy :- Conduct thermogravimetric analysis (TGA) under inert gas (e.g., N2) and controlled humidity.

- Compare decomposition onset temperatures across structurally analogous salts to isolate cation effects .

Advanced Question: What experimental strategies minimize byproduct formation during the synthesis of aryl radicals using pyridinium tetrafluoroborate intermediates?

Q. Answer :

- Stoichiometric Control : Limit pyridine to <4 equivalents to reduce over-stabilization of intermediates.

- Radical Scavengers : Add TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) to trap excess aryl radicals, diverting them from side reactions .

- Solvent Screening : Replace THF with less reactive donors (e.g., cyclohexane) to minimize hydrogen abstraction pathways .

Basic Question: What are the primary applications of pyridinium tetrafluoroborate salts in materials science?

Q. Answer :

- Ionic Liquids (ILs) : BF4⁻ anions paired with aromatic cations (e.g., pyridinium derivatives) are used in green solvents for polysaccharide dissolution .

- Electrophilic Cyanation : Pyridinium salts serve as cyanating agents in Grignard reactions, enabling aryl nitrile synthesis .

Note : Stability under ambient conditions limits their use in moisture-sensitive applications.

Advanced Question: How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Q. Answer :

- DFT Calculations : Model radical stabilization energies and transition states to predict decomposition pathways.

- Solvent Effects : Use COSMO-RS simulations to optimize solvent-cation interactions and reduce byproduct formation.

- Validation : Cross-reference computational results with experimental 19F NMR and GC-MS data to refine models .

Basic Question: What safety protocols are critical when handling pyridinium tetrafluoroborate salts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.